molecular formula C8H7BrN2O B070029 7-Amino-4-bromoisoindolin-1-one CAS No. 169045-01-6

7-Amino-4-bromoisoindolin-1-one

Cat. No. B070029
CAS RN: 169045-01-6
M. Wt: 227.06 g/mol
InChI Key: CZZMFBYDHNKOMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindoline derivatives, including those related to 7-Amino-4-bromoisoindolin-1-one, has been explored through various methods. A notable approach involves the palladium-catalyzed aminocarbonylation of the Blaise reaction intermediate, offering a one-pot synthesis route to (Z)-3-methyleneisoindolin-1-ones from nitriles, showcasing the versatility and efficiency of modern synthetic techniques in accessing such frameworks (Xuan et al., 2016). Another method described involves the palladium-catalysed Heck reaction, highlighting a pathway to synthesize isoindoline nitroxides, which could be related to the chemical structure of 7-Amino-4-bromoisoindolin-1-one (Keddie et al., 2005).

Molecular Structure Analysis

The molecular structure of isoindoline derivatives, such as 7-Amino-4-bromoisoindolin-1-one, is crucial for understanding their reactivity and properties. Studies involving X-ray crystallography have provided insights into the structure, revealing short-range intermolecular hydrogen bonding critical for their stability and reactivity (Bottle et al., 2000).

Chemical Reactions and Properties

Isoindoline compounds undergo various chemical reactions, leveraging their unique structure for diverse synthetic applications. For instance, bromoethylsulfonium salt has been utilized as an annulation agent for synthesizing 6- and 7-membered 1,4-heterocyclic compounds, demonstrating the versatility of isoindoline-based frameworks in heterocyclic chemistry (Yar et al., 2009).

Scientific Research Applications

  • Antitumor Activity :

    • Delgado et al. (2012) synthesized a variety of isoquinolinequinones with amino-, alkylamino, and halogen groups. They found that 7-Amino-6-bromoisoquinoline-5,8-quinone exhibited promising antitumor activity against several human cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
  • Enzyme Inhibition :

  • Photolabile Precursors in Neurobiology :

    • Papageorgiou and Corrie (2000) studied 1-acyl-7-nitroindolines, useful as photolabile precursors for releasing carboxylic acids and neuroactive amino acids, exploring the effect of substituents on photolysis efficiency (Papageorgiou & Corrie, 2000).
  • Synthesis of Isoquinoline Inhibitors :

  • Antiplasmodial Activity :

    • De et al. (1998) investigated structure-activity relationships among aminoquinolines with different substituents, including 7-bromo-AQs, for activity against Plasmodium falciparum (De, Krogstad, Byers, & Krogstad, 1998).
  • Synthesis of Novel Anticancer Derivatives :

Future Directions

The future directions of 7-Amino-4-bromoisoindolin-1-one could involve its use in the synthesis of new fluorescent compounds, as suggested by some research . Additionally, given its role as an intermediate in organic synthesis, it could be used in the development of new pharmaceuticals.

properties

IUPAC Name

7-amino-4-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZMFBYDHNKOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599313
Record name 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-bromoisoindolin-1-one

CAS RN

169045-01-6
Record name 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Amino-4-bromo-3-hydroxyisoindolinone (3.11 g, 12.8 mmol) was dissolved in nitromethane (125 mL), and the solution was added with trifluoroacetic acid (9.90 mL, 128 mmol) and triethylsilane (4.10 mL, 25.6 mmol), followed by stirring at room temperature for 2 hours. The reaction mixture was added with water, extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by slurry using chloroform to obtain 7-amino-4-bromoisoindolinone (2.16 g, yield 74%).
Name
7-Amino-4-bromo-3-hydroxyisoindolinone
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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